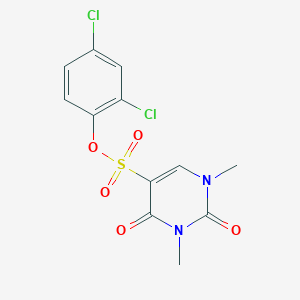

![molecular formula C20H21FN2O3S B2499668 N-(benzo[d][1,3]dioxol-5-ylmethyl)-7-(2-fluorophenyl)-1,4-thiazepane-4-carboxamide CAS No. 1705889-15-1](/img/structure/B2499668.png)

N-(benzo[d][1,3]dioxol-5-ylmethyl)-7-(2-fluorophenyl)-1,4-thiazepane-4-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

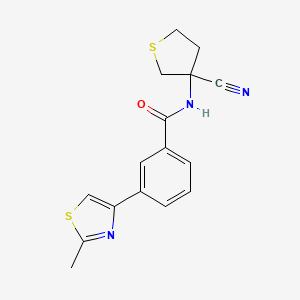

N-(benzo[d][1,3]dioxol-5-ylmethyl)-7-(2-fluorophenyl)-1,4-thiazepane-4-carboxamide is a useful research compound. Its molecular formula is C20H21FN2O3S and its molecular weight is 388.46. The purity is usually 95%.

BenchChem offers high-quality N-(benzo[d][1,3]dioxol-5-ylmethyl)-7-(2-fluorophenyl)-1,4-thiazepane-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(benzo[d][1,3]dioxol-5-ylmethyl)-7-(2-fluorophenyl)-1,4-thiazepane-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of the compound N-(benzo[d][1,3]dioxol-5-ylmethyl)-7-(2-fluorophenyl)-1,4-thiazepane-4-carboxamide, also known as N-[(2H-1,3-benzodioxol-5-yl)methyl]-7-(2-fluorophenyl)-1,4-thiazepane-4-carboxamide:

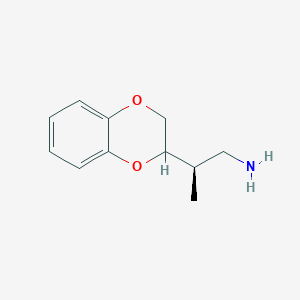

Cancer Chemoresistance

This compound has shown promise in overcoming cancer chemoresistance. It inhibits angiogenesis and P-glycoprotein efflux pump activity, which are key mechanisms by which cancer cells evade chemotherapy . By targeting these pathways, the compound enhances the efficacy of chemotherapeutic agents, making it a potential candidate for combination therapy in resistant cancer types.

Anti-Angiogenic Activity

The compound exhibits significant anti-angiogenic properties by inhibiting VEGF-induced endothelial cell migration . This makes it a valuable tool in cancer research, as angiogenesis is crucial for tumor growth and metastasis. By blocking this process, the compound can potentially limit tumor progression.

Multi-Drug Resistance Reversal

Research indicates that this compound can reverse multi-drug resistance (MDR) in cancer cells by inhibiting P-glycoprotein (P-gp) efflux pumps . These pumps often expel chemotherapeutic drugs from cancer cells, reducing their effectiveness. Inhibiting P-gp can enhance drug retention and potency within cancer cells.

VEGFR Inhibition

The compound has been identified as an inhibitor of VEGFR1 and VEGFR2, which are receptors involved in the vascular endothelial growth factor (VEGF) signaling pathway . This pathway is critical for angiogenesis and vascular permeability. Inhibiting these receptors can disrupt the blood supply to tumors, thereby inhibiting their growth.

Cytotoxicity in Cancer Cell Lines

Studies have shown that the compound exhibits cytotoxic effects in various cancer cell lines . This cytotoxicity is crucial for its potential use as an anti-cancer agent, as it directly induces cell death in cancerous cells, thereby reducing tumor size and spread.

Enhancement of Chemotherapeutic Agents

When used in combination with chemotherapeutic drugs like doxorubicin, the compound significantly enhances their anticancer activity . This synergistic effect can lead to lower required doses of chemotherapeutic agents, reducing their side effects while maintaining or improving their efficacy.

Caspase-3 Activation

The compound has been shown to increase the activity of caspase-3, an enzyme that plays a vital role in the execution-phase of cell apoptosis . This activation is a key mechanism through which the compound induces programmed cell death in cancer cells, making it a potent pro-apoptotic agent.

Reduction in Colony Formation

Research indicates that the compound significantly reduces the colony formation ability of cancer cells . This reduction is indicative of its potential to inhibit cancer cell proliferation and metastasis, making it a valuable candidate for further development in cancer therapeutics.

properties

IUPAC Name |

N-(1,3-benzodioxol-5-ylmethyl)-7-(2-fluorophenyl)-1,4-thiazepane-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21FN2O3S/c21-16-4-2-1-3-15(16)19-7-8-23(9-10-27-19)20(24)22-12-14-5-6-17-18(11-14)26-13-25-17/h1-6,11,19H,7-10,12-13H2,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYBLINGVSZSDDZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCSC1C2=CC=CC=C2F)C(=O)NCC3=CC4=C(C=C3)OCO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21FN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(benzo[d][1,3]dioxol-5-ylmethyl)-7-(2-fluorophenyl)-1,4-thiazepane-4-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-2-phenylmethoxyacetamide](/img/structure/B2499585.png)

![(2S)-2-[(3,4,5-trimethoxybenzoyl)amino]propanoic acid](/img/structure/B2499592.png)

![2-(sec-butylthio)-3-phenyl-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2499597.png)

![1-[(3-chlorophenyl)methyl]-N-(2-methylsulfanylphenyl)-6-oxopyridine-3-carboxamide](/img/structure/B2499598.png)

![N-(2-(methylthio)benzo[d]thiazol-6-yl)-2-(phenylsulfonyl)acetamide](/img/structure/B2499605.png)

![(4-((1H-imidazol-1-yl)methyl)phenyl)(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)methanone](/img/structure/B2499608.png)